(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid
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Overview
Description
(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a biphenyl structure with a chlorine atom at the 2’ position and a boronic acid group at the 2 position, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-chloro-[1,1’-biphenyl]-2-yl halides. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods
Industrial production of (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid often employs similar borylation techniques but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
(o-Chlorophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
2-Chlorobenzeneboronic acid: Another similar compound with a single benzene ring.
Uniqueness
(2’-Chloro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of more complex and diverse organic molecules .
Properties
Molecular Formula |
C12H10BClO2 |
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Molecular Weight |
232.47 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H |
InChI Key |
OMHVPCSULWQQQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
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